REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([C:9]([O:11]C)=O)=[N:4][C:5]([Br:8])=[CH:6][N:7]=1.O.[NH2:14][NH2:15].O>CCO>[NH2:1][C:2]1[C:3]([C:9]([NH:14][NH2:15])=[O:11])=[N:4][C:5]([Br:8])=[CH:6][N:7]=1 |f:1.2|
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Name
|
|
Quantity
|
10.18 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)OC
|
Name
|
|
Quantity
|
4.268 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
50.9 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
70 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
the precipitate isolated by filtration
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Type
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WASH
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Details
|
The solid was washed with methanol
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Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=NC(=CN1)Br)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |